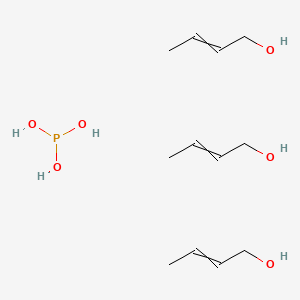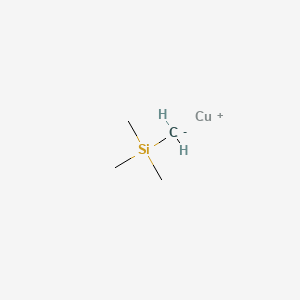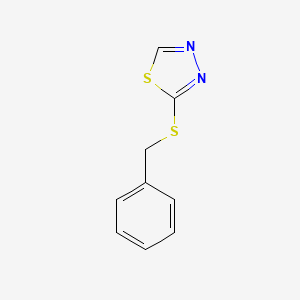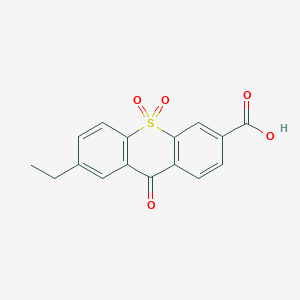
7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their tricyclic structure, which includes a sulfur atom in the central ring. This particular compound is characterized by the presence of an ethyl group at the 7th position and a carboxylic acid group at the 3rd position, along with three oxo groups at the 9th and 10th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available thioxanthene derivatives.
Oxidation: The thioxanthene core is oxidized to introduce the oxo groups at the 9th and 10th positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Carboxylation: The carboxylic acid group at the 3rd position is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large-scale oxidizing agents and reactors to ensure uniform oxidation.
Continuous Flow Alkylation: Employing continuous flow reactors for the ethylation step to enhance efficiency and yield.
High-Pressure Carboxylation: Utilizing high-pressure reactors for the carboxylation step to achieve the desired product in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Alkylating Agents: Ethyl halides, sodium hydride.
Carboxylating Agents: Carbon dioxide under high pressure.
Major Products Formed
Oxidized Derivatives: Further oxidized thioxanthene compounds.
Reduced Derivatives: Hydroxylated thioxanthene compounds.
Substituted Derivatives: Thioxanthene compounds with various alkyl or aryl groups.
Applications De Recherche Scientifique
7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may inhibit specific enzymes or receptors, leading to altered cellular functions such as reduced cell proliferation or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthen-9-one-10,10-dioxide: A similar compound with two oxo groups at the 9th and 10th positions.
3-Chlorothioxanthen-9-one-10,10-dioxide: Another derivative with a chlorine atom at the 3rd position.
Uniqueness
7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is unique due to the presence of the ethyl group at the 7th position and the carboxylic acid group at the 3rd position, which confer distinct chemical and biological properties compared to other thioxanthene derivatives.
Propriétés
Numéro CAS |
51798-19-7 |
|---|---|
Formule moléculaire |
C16H12O5S |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
7-ethyl-9,10,10-trioxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C16H12O5S/c1-2-9-3-6-13-12(7-9)15(17)11-5-4-10(16(18)19)8-14(11)22(13,20)21/h3-8H,2H2,1H3,(H,18,19) |
Clé InChI |
IGKLKCGYRZNCFI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)S(=O)(=O)C3=C(C2=O)C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


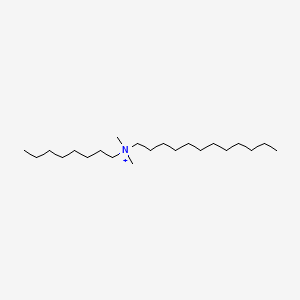
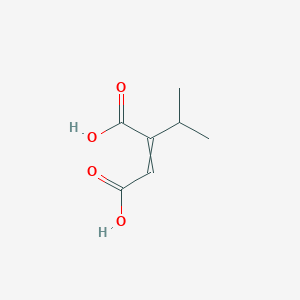
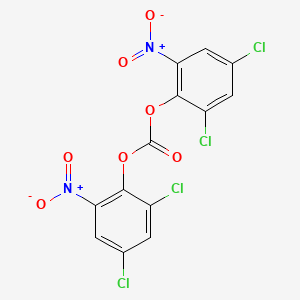
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)

![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)


![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
